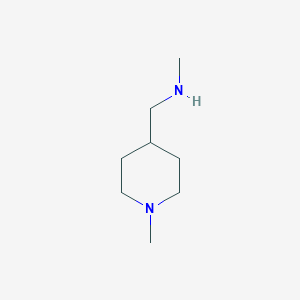

N-Methyl-1-(1-methylpiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-8-3-5-10(2)6-4-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDFDUYIZTVXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586316 | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405928-19-0 | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-methylpiperidin-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine typically involves the alkylation of 1-methylpiperidine with formaldehyde and a subsequent reductive amination step. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

N-Methyl-1-(1-methylpiperidin-4-yl)methanamine serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate effectively in reactions that yield compounds with therapeutic potential.

Targeting Central Nervous System Disorders:

Research indicates that this compound can be utilized in developing new drugs aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it particularly valuable in this context .

Neurotransmitter Research

Investigating Mechanisms of Action:

This compound is employed in studies that investigate the mechanisms underlying neurotransmitter systems. By understanding how it interacts with neurotransmitter receptors, researchers can gain insights into mood regulation and cognitive function .

Potential for Drug Development:

The modulation of neurotransmitter activity by this compound suggests its potential as a lead compound for developing new medications targeting various psychiatric and neurological disorders.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its structure facilitates various chemical reactions, allowing chemists to create derivatives with desired properties .

Synthetic Routes:

Common synthetic routes include reductive amination processes and N-methylation reactions, which are optimized for high yield and purity. These methods enable the production of this compound on an industrial scale.

Analytical Chemistry

Detection and Quantification:

The compound is used in analytical methods to detect and quantify specific substances in biological samples. This application is vital for drug testing and toxicology studies, where accurate measurement of compounds is essential .

Method Development:

Researchers utilize this compound to develop new analytical techniques that improve the sensitivity and specificity of detection methods in various biological contexts .

Material Science

Exploration of New Materials:

this compound is also being explored for its potential applications in material science. Its unique chemical properties may contribute to the development of new materials with enhanced performance characteristics .

Chemical Properties:

The compound's ability to interact with different chemical environments makes it a candidate for materials requiring specific functionalities, such as improved durability or chemical resistance .

Comprehensive Data Table

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting CNS disorders | Potential treatments for depression and neurodegeneration |

| Neurotransmitter Research | Investigates neurotransmitter mechanisms | Insights into mood regulation |

| Organic Synthesis | Building block for complex molecules | Synthetic routes include reductive amination |

| Analytical Chemistry | Detection/quantification in biological samples | Essential for drug testing |

| Material Science | Development of new materials | Enhanced performance characteristics |

Case Study 1: Anticancer Activity

In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated cytotoxic effects superior to those of the reference drug bleomycin. This effect was attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Another investigation focused on the compound's neuroprotective effects against acetylcholinesterase inhibition. Results indicated that it could enhance cognitive functions by preventing the breakdown of acetylcholine in synaptic clefts, thereby improving neuronal communication.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-1-(1-methylpiperidin-4-yl)methanamine

- CAS No.: 405928-19-0

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Structure : Features a piperidine ring substituted with a methyl group at the 1-position and an N-methylmethanamine side chain at the 4-position.

Physicochemical Properties :

- Storage : Requires protection from light and inert atmosphere at room temperature .

- Hazards : Classified under UN# 2735 (Class 8), with hazard statements H335 (respiratory irritation), H314 (skin corrosion), and H227 (flammable liquid) .

Applications : Primarily used as a reagent in organic synthesis and pharmaceutical research. Its piperidine scaffold is common in bioactive molecules targeting neurological and metabolic pathways.

The structural and functional analogs of this compound are compared below based on synthesis, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Analogs

Structural and Functional Analysis

Core Scaffold Variations :

- Piperidine vs. Tetrahydro-2H-pyran : Substitution of the piperidine ring with tetrahydro-2H-pyran (e.g., in compound [24]) increases lipophilicity, enhancing solubility in organic phases while retaining reactivity in aqueous amination .

- Aromatic vs. Aliphatic Substituents : Compounds like (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide exhibit higher metabolic stability (t₁/₂ > 60 min in human liver microsomes) due to aromatic naphthalene groups, which slow oxidative degradation .

Synthetic Efficiency :

- Yields vary significantly: N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine achieves 74–86% yield in water-based amination , whereas (R)-1-(2-methoxypyridin-4-yl)-N-((1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methanamine (compound 11) yields only 14% due to complex purification requirements .

Metabolic Stability: Microsomal assays reveal that aliphatic amines (e.g., this compound) are prone to rapid oxidation, whereas aromatic derivatives (e.g., naphthalene-containing compounds) exhibit prolonged stability .

Biological Activity

N-Methyl-1-(1-methylpiperidin-4-yl)methanamine, a compound of significant interest in medicinal chemistry, has been studied for its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and an N-methyl group, which influence its chemical reactivity and biological interactions. The structural features allow it to interact with various biological targets, particularly in the context of neuropharmacology.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. It may function as an agonist or antagonist depending on the target:

- Agonist Activity : The compound has shown potential as an agonist at certain serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation and anxiety disorders .

- Antagonist Activity : It may also act as an antagonist at monoamine receptors, potentially impacting conditions such as depression and schizophrenia .

Biological Targets

Research indicates that this compound interacts with several key biological targets:

| Target | Activity Type | Relevance |

|---|---|---|

| Serotonin Receptors | Agonist | Mood regulation, anxiety disorders |

| Monoamine Receptors | Antagonist | Neuropsychiatric disorders |

| IRE1α Kinase | Inhibitor | Potential treatment for cellular stress |

Case Studies

- Serotonin Receptor Interaction : A study demonstrated that derivatives of this compound exhibited biased agonism at the 5-HT1A serotonin receptor, suggesting a pathway for developing antidepressants with fewer side effects .

- IRE1α Kinase Inhibition : Research on kinase inhibitors revealed that compounds related to this compound could inhibit the endoribonuclease function of IRE1α, a key player in the unfolded protein response. This inhibition was linked to reduced cellular stress responses, highlighting its potential in treating diseases associated with protein misfolding .

Pharmacological Applications

This compound has been explored for various pharmacological applications:

- Neuropsychiatric Disorders : Its activity at serotonin receptors positions it as a candidate for treating depression and anxiety.

- Cancer Therapy : The compound's inhibitory effects on IRE1α may provide a novel approach to cancer treatment by targeting stress pathways in tumor cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Methyl-1-(pyridin-4-yl)methanamine | Lacks piperidine ring | Reduced interaction with serotonin receptors |

| 1-Methyl-4-piperidone | Similar piperidine structure | Different reactivity patterns |

| (1-Methylpiperidin-4-yl)methanamine dihydrochloride | Enhanced solubility | Increased potency against certain targets |

Q & A

(Basic) What methodologies are recommended for optimizing the synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine?

Answer:

A direct alkylation approach using reagents like 2-fluoroethyl trifluoromethanesulfonate under mild conditions is effective for synthesizing structurally similar compounds . Key parameters include:

- Catalyst selection : Use NaBH₄ or similar reducing agents to stabilize intermediates .

- Purity control : Employ column chromatography or recrystallization (e.g., hydrochloride salt formation) to achieve ≥98% purity .

- Reaction monitoring : Track progress via TLC or LC-MS to minimize side products .

(Advanced) How can the crystal structure of this compound be resolved using SHELX software?

Answer:

SHELXTL/SHELXL programs are robust for small-molecule refinement:

- Data collection : Use high-resolution X-ray diffraction (≥0.8 Å) to reduce twinning artifacts .

- Phasing : For centrosymmetric structures, employ SHELXD for dual-space recycling, followed by SHELXE for density modification .

- Validation : Cross-check refinement metrics (R-factor < 5%) with CCDC databases to resolve ambiguities in methyl-piperidine conformers .

(Basic) Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz) identifies methyl and piperidine protons (e.g., δ 2.2–3.0 ppm for N-methyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms the exact mass (e.g., 201.1311854 Da) and molecular formula (C₁₂H₁₅N₃O) .

- Melting point analysis : Compare observed values (e.g., 254.78 g/mol hydrochloride salt) with literature to assess purity .

(Advanced) How can researchers validate biological targets like CYP51 or apoptosis pathways for this compound?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against Leishmania CYP51 using recombinant enzymes and spectrophotometric detection of substrate conversion .

- Apoptosis assays : Perform flow cytometry with Annexin V/PI staining to quantify mitochondrial membrane disruption in cancer cell lines .

- SAR studies : Compare activity of N-methyl analogs (e.g., pyridinyl vs. phenyl substitutions) to identify critical pharmacophores .

(Advanced) How should discrepancies in exact mass data (e.g., vs. Da) be resolved?

Answer:

- Isotopic pattern analysis : Use HRMS to distinguish between C₁₂H₁₅N₃O (201.1311854 Da) and C₁₁H₁₅N₃O (198.1480538 Da) based on isotopic peaks .

- Fragmentation studies : Compare MS/MS spectra to differentiate positional isomers (e.g., pyridinyl vs. pyrimidinyl derivatives) .

(Advanced) What strategies are effective for structure-activity relationship (SAR) studies of piperidine derivatives?

Answer:

- Scaffold modification : Replace the N-methyl group with ethyl or phenyl groups to assess binding affinity changes (e.g., 1-ethyl-N-phenylpiperidin-4-amine vs. parent compound) .

- Computational docking : Use AutoDock Vina to model interactions with targets like NET transporters, focusing on hydrogen bonding with piperidine nitrogen .

(Basic) How stable is this compound under varying storage conditions?

Answer:

- Short-term stability : Store at -20°C in anhydrous DMSO or HCl salt form to prevent degradation .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis byproducts .

(Advanced) What computational approaches predict metabolite profiles for this compound?

Answer:

- In silico tools : Use Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism, prioritizing oxidation at the piperidine ring or N-demethylation .

- Exact mass databases : Screen for metabolites (e.g., m/z 366.2774042) using HRMS/MS in liver microsomal assays .

(Advanced) How can selective inhibition mechanisms (e.g., CYP51 vs. apoptosis) be differentiated experimentally?

Answer:

- Kinetic studies : Compare kcat/Km ratios for CYP51 inhibition versus caspase-3 activation kinetics .

- Gene knockout models : Use CRISPR-Cas9-modified cell lines (e.g., CYP51<sup>-/-</sup>) to isolate apoptotic effects .

(Advanced) What crystallographic challenges arise from the compound’s conformational flexibility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.